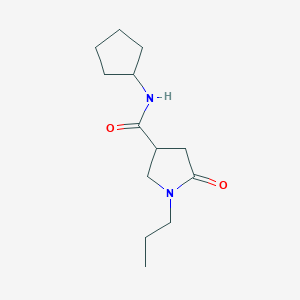![molecular formula C23H19N3O B6068754 N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B6068754.png)
N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea, also known as NBU-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a small molecule inhibitor that targets specific cellular pathways, making it a promising tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea involves its ability to inhibit specific cellular pathways. Specifically, it targets the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell division and survival. By inhibiting CK2, N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea can disrupt these processes and induce cell death.
Biochemical and Physiological Effects:
N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit CK2, it has been shown to induce oxidative stress and to alter the expression of certain genes involved in cell growth and survival. It has also been shown to affect the activity of certain enzymes and to alter the levels of specific proteins in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea in lab experiments is its specificity. Because it targets a specific cellular pathway, it can be used to investigate the role of that pathway in various biological processes. However, one limitation of using N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea is its potential toxicity. It has been shown to induce cell death in cancer cells, but it may also have toxic effects on normal cells.
Orientations Futures
There are many potential future directions for the use of N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea in scientific research. One area of interest is its potential as a therapeutic agent for cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Another potential future direction is its use as a tool for investigating the role of CK2 in various biological processes. By studying the effects of N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea on different cellular pathways, researchers may be able to gain a better understanding of the complex mechanisms that regulate cell growth and survival.
Méthodes De Synthèse
The synthesis of N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea is a multi-step process that involves several chemical reactions. The starting material is 1-naphthylamine, which is reacted with 4-bromobenzaldehyde to form an imine intermediate. This intermediate is then reduced to the corresponding amine using sodium borohydride. The final step involves reacting the amine with 4-(4-pyridinylmethyl)phenyl isocyanate to form N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea.
Applications De Recherche Scientifique
N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea has been used in various scientific research studies as a tool to study cellular pathways and biological processes. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea has also been used to study the role of certain proteins in the regulation of cell division and to investigate the effects of specific cellular signaling pathways on cell growth and survival.
Propriétés
IUPAC Name |
1-naphthalen-1-yl-3-[4-(pyridin-4-ylmethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c27-23(26-22-7-3-5-19-4-1-2-6-21(19)22)25-20-10-8-17(9-11-20)16-18-12-14-24-15-13-18/h1-15H,16H2,(H2,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHVORCESUJDLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1H-indol-3-yl)-2-[(6-methylpyrimidin-4-yl)thio]ethanone](/img/structure/B6068678.png)
![1-methyl-4-phenyl-6-[4-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6068698.png)

![3-{1-[(4-methoxy-1H-indol-2-yl)carbonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6068714.png)
![7-(3,4-dimethoxybenzyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6068727.png)
![N-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-3-(4-methoxyphenyl)-3-phenyl-1-propanamine](/img/structure/B6068731.png)
![1-(4-bromophenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6068739.png)



![2-[4-(4-fluoro-3-methoxybenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6068760.png)
![2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acrylic acid](/img/structure/B6068764.png)
![2-[1-cyclopentyl-4-(1H-imidazol-4-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6068768.png)
